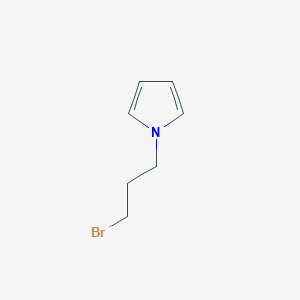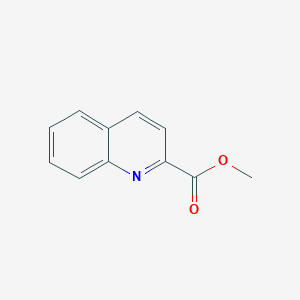![molecular formula C21H26O7 B012517 methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate CAS No. 104901-06-6](/img/structure/B12517.png)
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borapetol B is a bioactive compound isolated from the plant Tinospora crispa. It has garnered significant attention due to its potential antidiabetic properties, primarily through the stimulation of insulin release .
Vorbereitungsmethoden
Borapetol B is typically isolated from the stems of Tinospora crispa. The isolation process involves several steps, including extraction, fractionation, and purification. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to fractionation using techniques like column chromatography. The fractions are further purified to obtain Borapetol B .
Analyse Chemischer Reaktionen
Borapetol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Borapetol B has been extensively studied for its antidiabetic properties. Research has shown that it can stimulate insulin release from pancreatic islets, making it a potential therapeutic agent for type 2 diabetes mellitus. Additionally, Borapetol B has been investigated for its potential use in regulating glucose homeostasis, adipolysis, cell proliferation, and antiapoptosis .
Wirkmechanismus
The primary mechanism by which Borapetol B exerts its antidiabetic effects is through the stimulation of insulin release from pancreatic beta cells. This is achieved by increasing the intracellular calcium concentration, which in turn triggers insulin secretion. Borapetol B also interacts with various molecular targets and pathways involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Borapetol B is similar to other compounds isolated from Tinospora crispa, such as Borapetoside A and Borapetoside B. Borapetol B is unique in its ability to stimulate insulin release more effectively. Other similar compounds include Tinoscorside A and Makisterone C, which also exhibit antidiabetic properties but through different mechanisms .
Eigenschaften
CAS-Nummer |
104901-06-6 |
|---|---|
Molekularformel |
C21H26O7 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O7/c1-20-9-15(11-4-5-27-10-11)28-19(25)13(20)8-17(23)21(2)14(18(24)26-3)6-12(22)7-16(20)21/h4-6,10,12-13,15-17,22-23H,7-9H2,1-3H3/t12-,13+,15-,16-,17-,20+,21-/m0/s1 |
InChI-Schlüssel |
WMFCEJSQHFTWJN-WLLNXKAUSA-N |
SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Isomerische SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Kanonische SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)







![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)


![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
